3-Aminothiophene-2-carbaldehyde

Catalog No.
S669166
CAS No.
56489-01-1
M.F
C5H5NOS
M. Wt
127.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Aminothiophene-2-carbaldehyde

CAS Number

56489-01-1

Product Name

3-Aminothiophene-2-carbaldehyde

IUPAC Name

3-aminothiophene-2-carbaldehyde

Molecular Formula

C5H5NOS

Molecular Weight

127.17 g/mol

InChI

InChI=1S/C5H5NOS/c6-4-1-2-8-5(4)3-7/h1-3H,6H2

InChI Key

TUNKHKHXIIAGRW-UHFFFAOYSA-N

SMILES

C1=CSC(=C1N)C=O

Canonical SMILES

C1=CSC(=C1N)C=O

Synthesis of Thiophene Derivatives

Specific Scientific Field: Organic Chemistry

Summary of the Application: Thiophene-based analogs are a potential class of biologically active compounds. They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Methods of Application or Experimental Procedures: The synthesis of thiophene derivatives often involves heterocyclization of various substrates. The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is

Organic Semiconductors

Specific Scientific Field: Material Science

Summary of the Application: Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . They are used in the fabrication of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) .

Methods of Application or Experimental Procedures: The fabrication of OLEDs and OFETs involves the use of thiophene-based molecules. The specific procedures can vary based on the type of device being fabricated .

Results or Outcomes: The use of thiophene-based molecules in these devices has led to advancements in the field of organic electronics .

Synthesis of Benzofuran-thieno[3,2-b]indole-Cored N,O,S-Heteroacenes

Summary of the Application: A series of 6H-benzofuro[2′,3 ′:4,5]thieno[3,2-b]indoles were synthesized from methyl 3-aminothieno[3,2-b]benzofuran-2-carboxylates using a one-pot procedure with Fischer indolization as the key step .

Methods of Application or Experimental Procedures: The synthesis involved a one-pot procedure with Fischer indolization as the key step. 3-Aminothieno[3,2-b]benzofuran-2-carboxylates were prepared from 3-chlorobenzofuran-2-carbaldehydes in three steps .

Results or Outcomes: The synthesis resulted in a series of 6H-benzofuro[2′,3 ′:4,5]thieno[3,2-b]indoles .

Corrosion Inhibitors

Specific Scientific Field: Industrial Chemistry

Summary of the Application: Thiophene derivatives are utilized in industrial chemistry as corrosion inhibitors . They help protect metal surfaces from corrosion, which is a common problem in many industries .

Methods of Application or Experimental Procedures: The specific procedures can vary based on the type of metal and the environment in which it is used .

Results or Outcomes: The use of thiophene-based molecules as corrosion inhibitors has helped to extend the lifespan of various metal components and structures .

Pharmacological Properties

Specific Scientific Field: Pharmacology

Summary of the Application: Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Methods of Application or Experimental Procedures: The specific procedures can vary based on the type of disease being treated and the specific drug being used .

Results or Outcomes: The use of thiophene-based molecules in these drugs has led to advancements in the field of pharmacology .

Green Methodologies for Synthesis

Specific Scientific Field: Green Chemistry

Summary of the Application: This green methodology allows functionalization of position 3 of the 2-aminothiophene moiety, while having the advantage of employing a catalyst that can be reused at least ten times .

Methods of Application or Experimental Procedures: The specific procedures can vary based on the type of reaction being carried out .

Results or Outcomes: The use of green methodologies for the synthesis of 2-aminothiophene has led to more sustainable and environmentally friendly chemical processes .

3-Aminothiophene-2-carbaldehyde is an organosulfur compound characterized by the presence of both an amino group and an aldehyde functional group attached to a thiophene ring. Its chemical formula is C5H6NOSC_5H_6NOS. This compound is notable for its potential applications in pharmaceuticals and organic synthesis due to the reactivity of both the amino and aldehyde groups, which can participate in various

  • Condensation Reactions: The aldehyde group can react with various nucleophiles, leading to the formation of imines or other derivatives.
  • Reduction Reactions: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions, making it a versatile building block for more complex molecules .

Research indicates that 3-Aminothiophene-2-carbaldehyde exhibits significant biological activities, including:

  • Antimicrobial Properties: Some studies have shown that derivatives of this compound possess antimicrobial activity against various bacterial strains.
  • Anticancer Activity: Certain derivatives have been explored for their potential anticancer properties, particularly in targeting specific cancer cell lines.
  • Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, which could be beneficial in drug design .

The synthesis of 3-Aminothiophene-2-carbaldehyde can be achieved through several methods:

  • Vilsmeier Reaction: This method involves the reaction of thiophene with a Vilsmeier reagent, leading to the formation of the carbaldehyde.
  • Reduction of Thiophene Derivatives: Starting from thiophene-2-carboxaldehyde, reduction followed by amination can yield 3-Aminothiophene-2-carbaldehyde.
  • Direct Amination: Reaction of thiophene derivatives with ammonia or amines under specific conditions can also produce this compound .

3-Aminothiophene-2-carbaldehyde finds applications in various fields:

  • Pharmaceuticals: It serves as a precursor for synthesizing drugs, particularly those targeting infectious diseases and cancer.
  • Organic Synthesis: Used as a building block in organic synthesis for creating more complex molecules.
  • Material Science: Potential applications in developing new materials due to its electronic properties .

Interaction studies involving 3-Aminothiophene-2-carbaldehyde have focused on its reactivity with biological targets and other chemical species. These studies often explore:

  • Binding Affinity: Assessing how well the compound binds to specific enzymes or receptors.
  • Mechanistic Studies: Understanding the pathways through which it exerts its biological effects, particularly in antimicrobial and anticancer contexts.

Such studies are crucial for optimizing its use in drug development and understanding its pharmacokinetics .

Several compounds share structural similarities with 3-Aminothiophene-2-carbaldehyde. Here are some notable examples:

Compound NameStructure FeaturesUnique Properties
Thiophene-2-carboxaldehydeContains a carboxylic acid groupVersatile precursor in drug synthesis
2-AminothiopheneLacks the aldehyde functionalityExhibits different biological activities
3-AminobenzenesulfonamideContains a sulfonamide groupKnown for its antibacterial properties

The uniqueness of 3-Aminothiophene-2-carbaldehyde lies in its dual functionality as both an amino and an aldehyde compound, allowing it to participate in diverse

The synthesis of 3-aminothiophene-2-carbaldehyde emerged as part of broader advancements in thiophene-based heterocyclic chemistry. Early efforts focused on developing methods to introduce amino and aldehyde functional groups onto the thiophene scaffold. Key milestones include the Gewald reaction, a foundational method for synthesizing 2-aminothiophenes, which was later adapted for substituted derivatives. By the 2000s, novel domino reaction strategies involving vinyl azides and 1,4-dithiane-2,5-diol enabled direct access to 3,5-disubstituted analogs, highlighting the compound’s versatility in modern organic synthesis.

Position in Heterocyclic Chemistry

3-Aminothiophene-2-carbaldehyde occupies a unique niche within sulfur-containing heterocycles. Its structure features a thiophene core substituted with an amino group at position 3 and an aldehyde moiety at position 2, distinguishing it from simpler thiophene derivatives like 2-aminothiophene. The electron-rich nature of the thiophene ring, combined with the reactivity of its substituents, positions it as a valuable intermediate for constructing complex heterocycles, such as thienopyrimidines and coumarin-thiophene hybrids.

Significance in Thiophene-Based Chemistry

The compound’s significance lies in its dual functionality:

  • Aldehyde Group: Enables condensation reactions (e.g., Schiff base formation) and oxidation to carboxylic acids, critical for expanding molecular complexity.
  • Amino Group: Participates in acylation, diazotization, and nucleophilic substitution, facilitating derivatization for pharmacological applications.

These attributes make it a precursor for bioactive molecules, including antimicrobial agents and kinase inhibitors, where thiophene scaffolds are prized for their stability and interaction with biological targets.

Basic Physicochemical Characteristics

PropertyValueSource
Molecular FormulaC₅H₅NOS
Molecular Weight127.17 g/mol
Melting Point68–70°C
Boiling Point338.6°C (at 760 mmHg)
Solubility (Water)Limited data

The classical approaches to synthesizing 3-aminothiophene-2-carbaldehyde and related compounds rely on well-established methodologies that have formed the foundation for thiophene chemistry. The most prominent classical route is the Gewald reaction, first developed in the 1960s, which represents a fundamental three-component condensation for constructing 2-aminothiophene derivatives [1] [2].

The traditional Gewald reaction involves the condensation of a ketone or aldehyde with α-cyanoacetate and elemental sulfur in the presence of an organic base such as diethylamine or morpholine. Under typical conditions, the reaction proceeds at temperatures of 70-80°C for 3-12 hours, yielding the desired aminothiophene products in moderate yields of 32-70% [1] [2]. The mechanism proceeds through initial Knoevenagel condensation between the carbonyl compound and cyanoacetate, followed by Michael addition of sulfur and subsequent cyclization to form the thiophene ring [1].

Decarboxylation methods represent another classical approach, particularly for accessing simple 3-aminothiophene derivatives. The synthesis typically begins with 3-aminothiophene-2-carboxylic acid derivatives, which undergo thermal decarboxylation under basic conditions. This method involves heating the carboxylic acid precursor with sodium hydroxide at elevated temperatures, followed by acidification to precipitate the desired product [3] . While this approach provides good yields, it requires multiple steps and careful temperature control to prevent decomposition.

Direct formylation reactions using the Vilsmeier-Haack methodology have been employed for introducing aldehyde functionality into thiophene rings. This classical approach involves treating thiophene derivatives with dimethylformamide and phosphorus oxychloride at elevated temperatures [6]. The reaction proceeds through electrophilic aromatic substitution, with the formyl group typically introduced at the 2-position of the thiophene ring.

Electrophilic aromatic substitution methods constitute another traditional approach for functionalizing thiophene derivatives. These reactions exploit the electron-rich nature of the thiophene ring to introduce various substituents through reactions with electrophilic reagents. Classical nitration, halogenation, and acylation reactions have been extensively studied and provide reliable methods for introducing amino and formyl precursor groups [1] [7].

Modern Synthetic Approaches

Synthesis from Vinyl Azides and 1,4-Dithiane-2,5-Diol

A significant advancement in thiophene synthesis involves the novel reaction between vinyl azides and 1,4-dithiane-2,5-diol, which provides efficient access to 3,5-disubstituted-4-aminothiophene-2-carbaldehyde derivatives [8] [9]. This methodology represents a departure from traditional approaches by utilizing readily available vinyl azide precursors in a domino reaction sequence.

The reaction mechanism involves an initial nucleophilic attack of the dithiane diol on the vinyl azide, followed by nitrogen extrusion and subsequent ring formation. This process generates mercaptoacetaldehyde equivalents in situ, which then undergo cyclization with the vinyl component to form the thiophene ring [8]. The reaction proceeds under mild conditions at room temperature, typically requiring 2-6 hours for completion.

The yields achieved through this methodology are consistently high, ranging from 75-92%, making it an attractive alternative to classical methods [8] [9]. The eco-friendly nature of this protocol is particularly noteworthy, as it avoids the use of harsh reagents and generates minimal waste products. The reaction can be conducted in environmentally benign solvents, and the only major byproduct is nitrogen gas from the azide decomposition.

The scope of this transformation extends to various substituted vinyl azides, allowing for the preparation of diverse aminothiophene derivatives with different substitution patterns. The regioselectivity of the reaction is generally excellent, with the amino group consistently introduced at the 3-position and the aldehyde functionality at the 2-position of the resulting thiophene ring [8].

Preparation from α,β-Dihalogenonitriles

The synthesis of aminothiophene derivatives from α,β-dihalogenonitriles represents another modern approach that offers good yields and operational simplicity . This methodology involves the reaction of α,β-dichloropropionitrile or similar dihalo compounds with thioglycolic acid esters under alkaline conditions.

The reaction proceeds through initial nucleophilic substitution of one halogen by the thioglycolic acid sulfur, followed by intramolecular cyclization and elimination to form the thiophene ring . The presence of the nitrile group provides a convenient handle for further functional group transformations, including conversion to amino functionality through reduction or hydrolysis followed by decarboxylation.

Typical reaction conditions involve heating the dihalonitrile with thioglycolic acid methyl ester in the presence of potassium carbonate or sodium hydroxide at temperatures of 60-100°C for 4-8 hours . The yields generally range from 45-85%, depending on the specific substrate and reaction conditions employed.

This approach offers several advantages, including the commercial availability of starting materials, the ability to introduce various substituents through choice of the dihalonitrile precursor, and the potential for scale-up to industrial processes. The method is particularly useful for preparing thiophene derivatives with electron-withdrawing substituents, which can be challenging to access through other routes .

Other Contemporary Methods

Thioamide-Allene Coupling Reactions have emerged as a powerful tool for constructing polysubstituted 3-aminothiophenes [12] [13]. This methodology employs readily available thioamides and allenes in the presence of a tetrabutylammonium iodide/tert-butyl hydroperoxide (TBAI/TBHP) catalyst system. The reaction proceeds through a tandem thio-Michael addition, oxidative annulation, and 1,2-sulfur migration pathway, providing access to highly functionalized thiophene derivatives in 65-95% yields under mild conditions [12] [13].

Metal-Free Organocatalytic Approaches have gained prominence due to their environmental benefits and operational simplicity. These methods often employ L-proline or other organocatalysts in combination with reducing agents such as Hantzsch esters [14]. The reactions typically proceed under mild conditions and offer good functional group tolerance, making them suitable for preparing complex aminothiophene derivatives.

Flow Chemistry Applications have been developed for the continuous synthesis of thiophene derivatives, offering advantages in terms of reaction control, safety, and scalability [15]. These methods are particularly useful for reactions involving hazardous reagents or those requiring precise temperature control. Flow synthesis has been successfully applied to vinyl azide chemistry and other thiophene-forming reactions.

Microwave-Assisted Synthesis represents another contemporary approach that dramatically reduces reaction times while maintaining or improving yields [16] [14]. The use of microwave irradiation can reduce Gewald reaction times from hours to minutes, making the process more energy-efficient and suitable for high-throughput synthesis.

Optimization Strategies

Reaction Conditions and Yields

The optimization of reaction conditions is crucial for maximizing yields and ensuring reproducible results in aminothiophene synthesis. Temperature control is particularly critical, as many reactions involve thermally sensitive intermediates. For classical Gewald reactions, optimal temperatures typically range from 70-80°C, though microwave-assisted variants can operate effectively at 100°C with significantly reduced reaction times [16] [17].

Solvent selection plays a vital role in reaction optimization. While traditional methods often employ ethanol or other protic solvents, modern approaches have demonstrated the effectiveness of alternative solvents including water, ionic liquids, and even solvent-free conditions [17] [14]. The choice of solvent affects not only the reaction rate but also the selectivity and ease of product isolation.

Stoichiometry optimization has led to significant improvements in yields. While classical procedures often required large excesses of reagents, particularly bases and sulfur sources, modern protocols have achieved excellent results with near-stoichiometric quantities [18]. The use of catalytic amounts of bases, particularly in the presence of specialized catalysts, has proven particularly effective.

Reaction time optimization varies significantly depending on the methodology employed. Traditional thermal methods require 3-12 hours, while microwave-assisted synthesis can achieve comparable results in 4-8 minutes [16]. Ultrasonic activation has also been shown to reduce reaction times to 0.5-1 hour while improving yields [14].

Catalyst Systems

Heterogeneous Nanocatalysts have revolutionized aminothiophene synthesis by providing high activity, selectivity, and recyclability. Sodium calcium pyrophosphate (Na₂CaP₂O₇) nanoparticles have demonstrated exceptional performance, requiring only 2.5 mol% loading while achieving yields of 75-90% [17]. These catalysts can be recycled for more than 10 cycles without significant loss of activity.

Magnetic Nanoparticles such as Fe₃O₄@rGO-NH (iron oxide graphene oxide functionalized with morpholine) offer the advantage of easy separation through magnetic fields [14]. These catalysts typically require 10 mol% loading and provide yields of 56-88% under solvent-free conditions. The magnetic separation capability significantly simplifies workup procedures and enables catalyst recycling.

Piperidinium Borate Catalysts represent a breakthrough in truly catalytic systems, requiring only 20 mol% loading while achieving excellent yields of 85-96% in reaction times as short as 20 minutes [18]. These catalysts function as conjugate acid-base pairs, facilitating both the Knoevenagel condensation and subsequent cyclization steps.

Polyacrylonitrile Fiber Catalysts functionalized with methylpiperazine groups provide another recyclable option, requiring 8 mol% loading and demonstrating recyclability for up to 10 cycles [19]. These fiber-based catalysts are particularly suitable for flow processes and continuous manufacturing applications.

Green Chemistry Approaches

Water as Solvent represents one of the most significant advances in green aminothiophene synthesis. Several methodologies have been developed that employ water as the sole solvent, often in combination with ultrasonic activation [14]. These aqueous systems typically achieve yields of 42-90% while eliminating organic solvent waste and simplifying purification procedures.

Solvent-Free Conditions have been successfully implemented for various aminothiophene syntheses, particularly those employing magnetic nanocatalysts [14]. These methods eliminate solvent-related environmental concerns and often provide enhanced reaction rates due to the absence of solvation effects that can inhibit solid-state reactions.

Renewable Feedstock Utilization has been explored for thiophene synthesis, with biomass-derived methyl levulinate serving as a renewable starting material [20]. These approaches align with principles of sustainable chemistry by reducing dependence on petroleum-derived feedstocks.

Energy-Efficient Processes including microwave and ultrasonic activation significantly reduce energy consumption compared to conventional heating methods [16] [14]. Microwave-assisted synthesis can reduce reaction times by orders of magnitude, while ultrasonic activation operates at ambient temperature, further reducing energy requirements.

Catalyst Recyclability is a key consideration in green chemistry approaches. The development of heterogeneous catalysts that can be easily separated and reused multiple times without significant activity loss represents a major advancement [17] [14] [18]. Some catalyst systems demonstrate stability for more than 10 recycling cycles, significantly reducing the environmental impact of the synthesis.

Purification and Characterization Techniques

Crystallization Protocols

Recrystallization from Ethanol remains the most widely employed purification method for aminothiophene derivatives, achieving purities exceeding 95% with good recovery rates [3] . The process typically involves dissolving the crude product in hot ethanol, followed by slow cooling to room temperature and further cooling in an ice bath to maximize crystal formation [21]. The crystallization process benefits from seeding with pure material when crystal formation is sluggish.

Recrystallization from Methanol provides an alternative that often yields superior crystal quality for certain derivatives [22]. The lower boiling point of methanol facilitates solvent removal and can provide better control over crystallization kinetics. Mixed solvent systems employing methanol-water or methanol-ether combinations have proven particularly effective for compounds with intermediate solubility characteristics.

Melt Crystallization represents an advanced purification technique particularly suitable for industrial applications [23]. This method involves cooling a liquid mixture until only the desired compound crystallizes, leaving impurities in the liquid phase. While equipment-intensive, melt crystallization can achieve purities exceeding 97% and eliminates solvent usage entirely [23].

Controlled Cooling Protocols are essential for obtaining high-quality crystals suitable for characterization. Rapid cooling often produces amorphous or poorly crystalline materials, while controlled cooling rates of 1-2°C per hour typically yield well-formed crystals with improved analytical properties [21]. The use of temperature programming in specialized crystallization equipment further enhances reproducibility.

Chromatographic Separation Methods

Silica Gel Column Chromatography provides the highest resolution purification method, achieving purities exceeding 98% for most aminothiophene derivatives [24] [22]. The choice of eluent system is critical, with hexane-ethyl acetate mixtures (typically 4:1 to 10:1 ratios) being most commonly employed. The development of the separation can be monitored using thin-layer chromatography with visualization under UV light followed by staining with appropriate reagents.

High-Performance Liquid Chromatography (HPLC) offers both analytical and preparative capabilities for thiophene purification [25]. Reverse-phase columns with acetonitrile-water mobile phases containing phosphoric acid provide excellent separation of thiophene derivatives. For mass spectrometry applications, phosphoric acid is replaced with formic acid to ensure compatibility [25].

Gas Chromatography serves both analytical and preparative functions, particularly for volatile thiophene derivatives [26] [27]. The use of specialized stationary phases such as poly(3-hexylthiophene) has demonstrated superior resolution for aliphatic and aromatic isomers [28]. Temperature programming is essential for complex mixtures, with typical programs starting at 100°C and ramping to 250°C at controlled rates.

Thin-Layer Chromatography (TLC) provides rapid analytical assessment of purity and serves as a guide for column chromatography optimization [29]. Aluminum oxide and silica gel plates with various eluent systems enable effective monitoring of reaction progress and product purity. Detection methods include UV fluorescence and chemical staining with isatin in concentrated sulfuric acid, which produces characteristic color reactions with thiophene derivatives [29].

Analytical Verification Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy serves as the primary tool for structural confirmation and purity assessment of aminothiophene derivatives [30] [31] [32]. ¹H NMR spectroscopy provides diagnostic information about the aromatic protons (δ 6.9-8.2 ppm), aldehyde protons (δ 9.5-10.0 ppm), and amino group protons (δ 5.0-6.5 ppm, broad signals) [33] [32]. The coupling constants between adjacent thiophene protons (typically J = 5.0-5.5 Hz) serve as additional structural confirmation [30] [32].

¹³C NMR spectroscopy enables complete carbon framework characterization, with aromatic carbons appearing in the δ 120-180 ppm region and carbonyl carbons at δ 180-190 ppm [30] [32]. Two-dimensional NMR techniques including COSY, HSQC, and HMBC provide complete structural assignment for complex derivatives [34] [30].

Infrared (IR) Spectroscopy confirms the presence of key functional groups through characteristic absorption frequencies [35] [32]. The C=O stretch of aldehyde groups appears at 1650-1680 cm⁻¹, while N-H stretching vibrations of amino groups are observed at 3300-3500 cm⁻¹ [35]. The combination of IR and NMR data provides unambiguous structural confirmation.

Mass Spectrometry provides molecular weight confirmation and fragmentation pattern analysis [36] [37] [38]. Electron impact (EI) mass spectrometry typically shows the molecular ion at m/z 127 for 3-aminothiophene-2-carbaldehyde, along with characteristic fragmentation patterns [33] [36]. High-resolution mass spectrometry (HRMS) enables exact mass determination with accuracy better than 5 ppm, providing additional confirmation of molecular formula [39].

Elemental Analysis serves as a complementary technique for compositional verification, with CHN analysis providing quantitative determination of carbon, hydrogen, and nitrogen content [22]. Modern analytical techniques achieve accuracy within 0.3% of theoretical values, providing reliable confirmation of compound purity and identity.

UV-Visible Spectroscopy characterizes the electronic properties of aminothiophene derivatives, with absorption maxima typically occurring in the 250-350 nm region [35]. These measurements provide information about the extent of conjugation and can be used for quantitative analysis in solution.

Synthesis MethodYield Range (%)Temperature (°C)Reaction TimeGreen Chemistry Features
Gewald Reaction (Classical)32-7070-803-12 hTraditional solvent use
Vinyl Azides + 1,4-Dithiane-2,5-diol75-92Room temp2-6 hEco-friendly protocol
α,β-Dihalogenonitriles + Thioglycolic Acid45-8560-1004-8 hAlkaline conditions
Thioamides + Allenes (TBAI/TBHP)65-95Mild conditions3-5 hMild conditions, good yields
Microwave-Assisted Gewald80-921004-8 minEnergy efficient
Na₂CaP₂O₇ Nanocatalyst75-90702-4 hWater solvent, recyclable catalyst
Fe₃O₄ Nanoparticles56-88Solvent-free6 hMagnetic catalyst recovery
Green Chemistry Approach (Water)42-90700.5-1 hWater solvent, ultrasound
Three-Component Condensation65-9150-854 hRecyclable fiber catalyst
Piperidinium Borate Catalyst85-96Room temp20 minTruly catalytic amounts
Catalyst SystemLoading (mol%)RecyclabilityAdvantages
Diethylamine (Classical)100-200NoSimple, well-established
TBAI/TBHP20-50LimitedHigh efficiency, mild conditions
Na₂CaP₂O₇ Nanoparticles2.5Yes (>10 cycles)Low loading, water solvent
Fe₃O₄@rGO-NH10Yes (magnetic)Magnetic separation
ZnO Nanoparticles2.5YesLow cost, efficient
Mg/La Mixed Oxide5-10YesMicrowave compatible
Piperidinium Borate20Yes (5 cycles)Truly catalytic
CuSO₄·5H₂O500NoGreen halogenation
Polyacrylonitrile Fiber8Yes (10 cycles)Heterogeneous, recyclable
L-Proline + Hantzsch Ester20LimitedOrganocatalysis
Purification MethodEfficiencyPurity AchievedScaleSolvent Requirements
Recrystallization from EtOHHigh>95%Lab to PilotModerate
Recrystallization from MeOHHigh>95%Lab to PilotModerate
Column Chromatography (Silica)Very High>98%LabHigh
Thin-Layer ChromatographyModerate90-95%AnalyticalLow
Melt CrystallizationHigh>97%IndustrialNone
Vacuum DistillationHigh>96%Lab to IndustrialNone
Precipitation with WaterModerate85-90%LabLow
Gas ChromatographyAnalyticalAnalyticalAnalyticalNone
HPLC SeparationHigh>99%Lab to PrepModerate
Crystallization from Mixed SolventsHigh>96%Lab to PilotModerate
Analytical TechniqueApplicationKey ParametersTypical Range/Values
¹H NMR SpectroscopyStructure confirmation, purityδ 6.9-8.2 ppm (aromatic), 9.5-10 ppm (CHO)Chemical shift accuracy ±0.05 ppm
¹³C NMR SpectroscopyCarbon framework analysisδ 120-180 ppm (aromatic), 180-190 ppm (C=O)Carbon signals well-resolved
IR SpectroscopyFunctional group identificationC=O stretch 1650-1680 cm⁻¹, N-H 3300-3500 cm⁻¹Characteristic frequencies
Mass Spectrometry (EI)Molecular weight, fragmentationM⁺- m/z 127, base peak fragmentationFragmentation patterns
HPLC AnalysisPurity determinationRetention time, peak purityPurity >95% typical
Gas ChromatographySeparation and analysisSeparation efficiency, identificationBaseline separation achieved
UV-Vis SpectroscopyElectronic transitionsλmax absorption wavelengthUV absorption 250-350 nm
HRMS (ESI)Exact mass determinationMolecular ion confirmationMass accuracy <5 ppm
Two-Dimensional NMRComplex structure elucidationCOSY, HSQC, HMBC correlationsComplete assignment possible
Elemental AnalysisCompositional analysisCHN analysis accuracyTheoretical composition match

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Wikipedia

3-aminothiophene-2-carbaldehyde

Dates

Last modified: 08-15-2023

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